1,1'-Hexamethylenebis(3,3-dimethylurea)

Beschreibung

The exact mass of the compound 1,1'-Hexamethylenebis(3,3-dimethylurea) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 255317. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Hexamethylenebis(3,3-dimethylurea) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Hexamethylenebis(3,3-dimethylurea) including the price, delivery time, and more detailed information at info@benchchem.com.

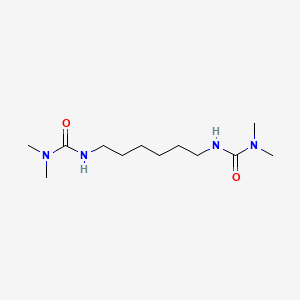

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[6-(dimethylcarbamoylamino)hexyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O2/c1-15(2)11(17)13-9-7-5-6-8-10-14-12(18)16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGGZNWADMJJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCCCCCCNC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30942767 | |

| Record name | N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20575-76-2 | |

| Record name | Urea, 1,1'-hexamethylenebis(3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020575762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutaecarpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N',N'''-Hexane-1,6-diylbis(N,N-dimethylcarbamimidic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30942767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Hexamethylenebis (3,3-dimethylurea) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7CEJ9UES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Hexamethylenebis(3,3-dimethylurea)

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,1'-Hexamethylenebis(3,3-dimethylurea), a molecule with a unique structure that suggests utility in materials science and drug development. This document is intended for researchers, scientists, and professionals in these fields who require a detailed understanding of this compound.

Introduction and Molecular Overview

1,1'-Hexamethylenebis(3,3-dimethylurea), with the CAS Number 20575-76-2, is a symmetrically substituted bis-urea.[1][2] Its structure features two N,N-dimethylurea moieties connected by a flexible hexamethylene linker. This combination of rigid urea groups, capable of forming strong hydrogen bonds, and a flexible aliphatic chain imparts a unique set of properties to the molecule. While specific applications in drug development are not extensively documented in publicly available literature, its structural motifs are of significant interest. Bis-urea compounds are known for their ability to self-assemble into supramolecular polymers, and the hexamethylene linker provides a versatile scaffold that could be explored for the development of bivalent ligands or as a component in drug delivery systems.[3][4]

The molecular formula of 1,1'-Hexamethylenebis(3,3-dimethylurea) is C12H26N4O2, and it has a molecular weight of 258.36 g/mol .[5]

Caption: Chemical structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Physicochemical Properties

| Property | Value (1,1'-Hexamethylenebis(3,3-dimethylurea)) | Comparative Data (Analogues) |

| Molecular Formula | C12H26N4O2[1][2][5] | - |

| Molecular Weight | 258.36 g/mol [5] | - |

| Appearance | Likely a white crystalline solid | N,N-Dimethylurea: White crystalline solid[6] |

| Melting Point | Not reported | N,N-Dimethylurea: 182 °C[6]; 1,3-Dimethylurea: 101-104 °C |

| Boiling Point | Not reported | 1,3-Dimethylurea: 268-270 °C[7] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents. | N,N-Dimethylurea: Soluble in water, slightly soluble in alcohol[6]; 1,3-Dimethylurea: Soluble in water, ethanol, acetone, benzene, and ethyl acetate; insoluble in ether and gasoline. |

The presence of two polar urea groups suggests that intermolecular hydrogen bonding will play a significant role in its physical properties, likely resulting in a relatively high melting point for a molecule of its size. The hexamethylene chain will contribute to some lipophilicity.

Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

A validated, step-by-step protocol for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is not explicitly published. However, based on general principles of urea synthesis, a plausible and efficient route involves the reaction of a diamine with an isocyanate or a carbamoyl chloride.[3][4][8] The following proposed synthesis is based on the reaction of hexamethylenediamine with a dimethylcarbamoyl chloride precursor, or alternatively, with dimethylamine and phosgene (or a phosgene equivalent).

Caption: Proposed workflow for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Experimental Protocol (Proposed)

Materials:

-

Hexamethylenediamine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylcarbamoyl chloride (2.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain pure 1,1'-Hexamethylenebis(3,3-dimethylurea) as a white solid.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis. The expected ¹H NMR spectrum would show characteristic peaks for the dimethylamino protons and the methylene protons of the hexamethylene chain. The IR spectrum should exhibit a strong carbonyl (C=O) absorption band characteristic of ureas.

Potential Applications in Research and Drug Development

While specific applications for 1,1'-Hexamethylenebis(3,3-dimethylurea) are not widely reported, its structure suggests several areas of potential utility, particularly in medicinal chemistry and material science.

-

Scaffold for Bivalent Ligands: The hexamethylene linker is a common choice for connecting two pharmacophores to create bivalent ligands. These ligands can simultaneously bind to two receptor sites, often leading to increased affinity, selectivity, and efficacy. The dimethylurea moieties could serve as attachment points for further chemical modification or as pharmacophoric elements themselves.

-

Linker in PROTACs and Molecular Glues: The field of targeted protein degradation is rapidly expanding. The structural characteristics of this molecule could be adapted for its use as a linker in Proteolysis Targeting Chimeras (PROTACs) or as a scaffold for the discovery of novel molecular glues.

-

Polymer Chemistry and Material Science: Substituted ureas are used in the production of polymers and resins.[9] Bis-ureas, in particular, are known to form self-assembling supramolecular polymers through hydrogen bonding.[3][4] This property could be exploited in the development of hydrogels, responsive materials, or drug delivery matrices. A related compound, 1,1'-(4-methyl-m-phenylene)-bis[3,3 dimethylurea], is used in adhesives and as a curing agent.[10][11][12]

-

Intermediate in Chemical Synthesis: Similar to other substituted ureas like 1,3-dimethylurea, which is an intermediate in the synthesis of caffeine and theophylline, 1,1'-Hexamethylenebis(3,3-dimethylurea) could serve as a versatile starting material for the synthesis of more complex molecules.

Safety and Toxicology

No specific toxicological data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is available. Therefore, a cautious approach should be taken when handling this compound, and it should be treated as potentially hazardous until proven otherwise. General safety precautions for handling chemical reagents in a laboratory setting should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

For context, the related compound 1,3-dimethylurea has a low acute toxicity, with an oral LD50 in rats of approximately 4000 mg/kg.[13] However, it is important to note that the toxicological profile can vary significantly with substitution, and this data should not be directly extrapolated to 1,1'-Hexamethylenebis(3,3-dimethylurea). Some substituted ureas are used as herbicides, indicating that this class of compounds can possess biological activity.[8]

Conclusion

1,1'-Hexamethylenebis(3,3-dimethylurea) is a molecule with interesting structural features that suggest potential in various scientific fields. While a comprehensive characterization of its properties is lacking in the current literature, its synthesis is feasible through established chemical routes. Its potential as a scaffold for bivalent ligands, a component in supramolecular materials, and a versatile chemical intermediate warrants further investigation by researchers in drug discovery and material science. As with any novel compound, thorough characterization and safety evaluation are essential first steps for its future application.

References

-

ResearchGate. (2025-08-05). Synthesis of bis-urea derivatives 3a–g. [Link]

-

Colombani, O., & Bouteiller, L. (2004). Selective synthesis of non-symmetrical bis-ureas and their self-assembly. New Journal of Chemistry, 28(11), 1373-1382. [Link]

-

SciSpace. (2020-09-18). Selective synthesis of non-symmetrical bis-ureas and their self-assembly. [Link]

- Google Patents. (n.d.).

-

Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. [Link]

-

PubChem. (n.d.). N,N-Dimethylurea. [Link]

- Google Patents. (n.d.). US3661989A - Process for preparing certain substituted bis-ureas.

-

OECD SIDS. (2003-08-11). 1,3-Dimethylurea CAS N°: 96-31-1. [Link]

-

GSRS. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). [Link]

-

pharma-ingredients.com. (2026-01-04). Top 10 Uses of 1 1-Dimethylurea in Various Industries?. [Link]

-

CAS Common Chemistry. (n.d.). N,N′-Dimethylurea. [Link]

-

Cheméo. (n.d.). Chemical Properties of Urea, N,N'-dimethyl- (CAS 96-31-1). [Link]

-

Drugfuture.com. (n.d.). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). [Link]

-

Ataman Kimya. (n.d.). DIMETHYL UREA. [Link]

-

PubChem. (n.d.). 4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea). [Link]

-

Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Refine N,N'-Dimethyl Urea. [Link]

-

Wikipedia. (n.d.). Hexamethylenetetramine. [Link]

- Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.

-

PubChemLite. (n.d.). 3,3'-hexamethylenebis(1-methyl-1-phenylurea) (C22H30N4O2). [Link]

Sources

- 1. 20575-76-2|1,1'-(Hexane-1,6-diyl)bis(3,3-dimethylurea)|BLD Pharm [bldpharm.com]

- 2. hbgxchemical.com [hbgxchemical.com]

- 3. Selective synthesis of non-symmetrical bis-ureas and their self-assembly - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scispace.com [scispace.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. researchgate.net [researchgate.net]

- 9. High-Quality Pharma Intermediates, Dimethylurea & Additives for Polymers | Purity & Performance Guaranteed [hbgxchemical.com]

- 10. US3661989A - Process for preparing certain substituted bis-ureas - Google Patents [patents.google.com]

- 11. 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) | C13H20N4O2 | CID 87146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea) | 17526-94-2 | Benchchem [benchchem.com]

- 13. asianpubs.org [asianpubs.org]

An In-Depth Technical Guide to the Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Introduction

1,1'-Hexamethylenebis(3,3-dimethylurea), a symmetrically substituted bis-urea, holds significance as a valuable chemical intermediate and building block in polymer chemistry and materials science. Its structure, characterized by a flexible hexamethylene spacer linking two dimethylurea moieties, imparts unique properties to the materials derived from it. This guide provides a comprehensive overview of a primary synthesis route for this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis. The focus is on providing a robust, repeatable protocol grounded in established chemical principles.

Core Synthesis Strategy: A Nucleophilic Addition Approach

The most direct and industrially scalable synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is achieved through the nucleophilic addition of a secondary amine, dimethylamine, to a diisocyanate, specifically hexamethylene diisocyanate (HDI). This reaction is a classic example of urea formation and is known for its efficiency and high yields.

The underlying principle of this synthesis is the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles. The lone pair of electrons on the nitrogen atom of dimethylamine readily attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer, leading to the formation of a stable urea linkage. As HDI possesses two isocyanate groups, a stoichiometric reaction with two equivalents of dimethylamine results in the formation of the desired bis-urea product.

A key advantage of this method is the ability to conduct the reaction in an aqueous medium. This not only offers a more environmentally benign solvent system compared to many organic solvents but also facilitates temperature control and product precipitation.

Visualizing the Synthesis Pathway

The synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) can be visualized as a two-step nucleophilic addition process.

Caption: Reaction pathway for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Quantitative Data and Reaction Parameters

The successful synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is dependent on carefully controlling the reaction parameters. The following table summarizes the key variables based on established methodologies for analogous bis-urea preparations.[1]

| Parameter | Recommended Range | Optimal Value | Rationale |

| Reactant Ratio (HDI:Dimethylamine) | 1:2 to 1:2.2 | 1:2.1 | A slight excess of dimethylamine ensures complete reaction of the diisocyanate. |

| Dimethylamine Concentration (in water) | 10% - 30% (w/w) | 20% - 25% (w/w) | Balances reaction rate and effective mixing; higher concentrations can lead to uncontrolled exotherms.[1] |

| Reaction Temperature | 10°C - 30°C | 15°C - 20°C | Maintains a controlled reaction rate and minimizes side reactions. The reaction is exothermic.[1] |

| Addition Rate of HDI | Slow, incremental | Dropwise over 30-60 min | Prevents localized overheating and ensures a homogeneous reaction mixture. |

| Stirring | Vigorous | Continuous mechanical stirring | Essential for efficient mixing of the reactants and dissipation of heat. |

| Reaction Time | 1 - 3 hours | 2 hours | Allows for the complete conversion of the diisocyanate. |

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) based on the reaction of hexamethylene diisocyanate with dimethylamine in an aqueous solution.[1]

Materials and Equipment:

-

Hexamethylene diisocyanate (HDI)

-

Aqueous dimethylamine solution (e.g., 40% w/w)

-

Deionized water

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and flask

-

Vacuum oven

Procedure:

-

Preparation of the Dimethylamine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare the desired concentration of dimethylamine solution (e.g., 20-25% w/w) by diluting a concentrated aqueous solution with deionized water.

-

Cooling the Reaction Mixture: Cool the dimethylamine solution to the desired reaction temperature (15-20°C) using an ice bath.

-

Incremental Addition of HDI: Begin vigorous stirring of the dimethylamine solution. Slowly add the hexamethylene diisocyanate (HDI) dropwise from a dropping funnel over a period of 30-60 minutes. Monitor the temperature closely and adjust the addition rate to maintain it within the specified range.

-

Reaction Period: After the complete addition of HDI, continue stirring the reaction mixture at 15-20°C for an additional 2 hours to ensure the reaction goes to completion. A white precipitate of the product will form during the reaction.

-

Product Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with deionized water to remove any unreacted dimethylamine and other water-soluble impurities.

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved. The final product is a white, crystalline solid.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Sources

Spectroscopic Characterization of 1,1'-Hexamethylenebis(3,3-dimethylurea): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 1,1'-Hexamethylenebis(3,3-dimethylurea). Due to a lack of publicly available experimental spectra, this document focuses on the predicted spectroscopic data based on fundamental principles and analysis of analogous structures. It is intended to serve as a reference for researchers in the synthesis, identification, and application of this compound, providing a robust theoretical framework for its characterization.

Introduction

1,1'-Hexamethylenebis(3,3-dimethylurea), with the chemical formula C12H26N4O2 and a molecular weight of approximately 258.36 g/mol , is a symmetrically substituted urea derivative.[1] Its structure features a flexible hexamethylene linker connecting two dimethylurea moieties. While specific applications for this compound are not widely documented, its structural motifs are found in various biologically active molecules and polymers. Understanding its spectroscopic fingerprint is crucial for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

This guide will detail the predicted spectroscopic data for 1,1'-Hexamethylenebis(3,3-dimethylurea) across major analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Molecular Structure:

Caption: Molecular Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Synthesis and Physicochemical Properties

A plausible synthetic route for 1,1'-Hexamethylenebis(3,3-dimethylurea) involves the reaction of hexamethylenediamine with an excess of a dimethylcarbamoyl chloride or by reacting hexamethylene diisocyanate with dimethylamine. The synthesis of related ureas, such as 1,1-dimethylurea, can be achieved by reacting dimethylamine with sodium cyanate.[2]

Table 1: Physicochemical Properties of 1,1'-Hexamethylenebis(3,3-dimethylurea)

| Property | Value | Source |

| CAS Number | 20575-76-2 | [1] |

| Molecular Formula | C12H26N4O2 | [1] |

| Molecular Weight | 258.36 g/mol | |

| Appearance | Predicted to be a white to off-white solid |

Predicted Spectroscopic Analysis

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Data:

Table 2: Predicted IR Absorption Bands for 1,1'-Hexamethylenebis(3,3-dimethylurea)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H Stretch (secondary amide) |

| 2930-2960 | Strong | C-H Stretch (aliphatic, CH₂) |

| 2850-2870 | Strong | C-H Stretch (aliphatic, CH₂) |

| ~1630 | Strong | C=O Stretch (urea carbonyl) |

| ~1560 | Strong | N-H Bend (secondary amide) |

| ~1465 | Medium | C-H Bend (CH₂) |

| ~1250 | Medium | C-N Stretch |

Interpretation:

-

The N-H stretching band around 3350 cm⁻¹ is indicative of the secondary amide groups.

-

Strong absorptions in the 2850-2960 cm⁻¹ region are expected from the C-H stretching vibrations of the hexamethylene chain and the methyl groups.

-

A very strong and characteristic absorption around 1630 cm⁻¹ is predicted for the C=O stretching of the urea carbonyl group. This is often referred to as the "Amide I" band.

-

The N-H bending vibration, or "Amide II" band, is expected around 1560 cm⁻¹ .

-

The presence of the aliphatic chain will give rise to C-H bending vibrations around 1465 cm⁻¹.

-

A C-N stretching vibration is anticipated around 1250 cm⁻¹.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 1,1'-Hexamethylenebis(3,3-dimethylurea) sample onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by the electron density around it.

Predicted ¹H NMR Data (in CDCl₃):

Table 3: Predicted ¹H NMR Chemical Shifts for 1,1'-Hexamethylenebis(3,3-dimethylurea)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0-5.5 | Broad Singlet | 2H | -NH- |

| ~3.1-3.3 | Triplet | 4H | -CH₂-N(CO)- |

| ~2.8 | Singlet | 12H | -N(CH₃)₂ |

| ~1.4-1.6 | Multiplet | 4H | -CH₂-CH₂-N(CO)- |

| ~1.2-1.4 | Multiplet | 4H | -(CH₂)₂-CH₂-CH₂-(CH₂)₂- |

Interpretation:

-

The -NH- protons are expected to appear as a broad singlet in the region of 5.0-5.5 ppm. The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

The methylene protons adjacent to the urea nitrogen (-CH₂-N(CO)-) are predicted to be the most deshielded of the aliphatic protons, appearing as a triplet around 3.1-3.3 ppm.

-

The twelve protons of the four N-methyl groups are chemically equivalent and should appear as a sharp singlet around 2.8 ppm.

-

The remaining methylene protons of the hexamethylene chain will appear as multiplets in the upfield region of the spectrum, around 1.2-1.6 ppm.

Experimental Protocol (¹H NMR):

-

Dissolve approximately 5-10 mg of 1,1'-Hexamethylenebis(3,3-dimethylurea) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom depends on its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Data (in CDCl₃):

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,1'-Hexamethylenebis(3,3-dimethylurea)

| Chemical Shift (ppm) | Assignment |

| ~160 | C=O (urea carbonyl) |

| ~40 | -CH₂-N(CO)- |

| ~37 | -N(CH₃)₂ |

| ~30 | -CH₂-CH₂-N(CO)- |

| ~27 | -(CH₂)₂-CH₂-CH₂-(CH₂)₂- |

Interpretation:

-

The carbonyl carbon of the urea group is expected to be the most downfield signal, appearing around 160 ppm.

-

The carbons of the N-methyl groups are predicted to resonate at approximately 37 ppm.

-

The carbons of the hexamethylene chain will appear in the aliphatic region, with the carbon adjacent to the nitrogen (-CH₂-N(CO)-) being the most deshielded at around 40 ppm. The other methylene carbons will be further upfield.

Experimental Protocol (¹³C NMR):

-

Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the spectrum similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent signal (e.g., 77.16 ppm for CDCl₃).

Mass Spectrometry

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecular weight of a compound can be determined from the molecular ion peak, and the fragmentation pattern can provide structural information.

Predicted Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 258. A peak at this m/z value corresponding to the intact molecule minus one electron would confirm the molecular weight.

-

Key Fragmentation Pathways:

-

Alpha-cleavage adjacent to the nitrogen atoms is a likely fragmentation pathway. This could lead to the loss of a dimethylamino group (-N(CH₃)₂) to give a fragment at m/z 214.

-

Cleavage of the C-N bond between the hexamethylene chain and the urea nitrogen could result in fragments corresponding to [CH₂N(CO)N(CH₃)₂]⁺ (m/z 101) and [C₆H₁₂N(CO)N(CH₃)₂]⁺ (m/z 157).

-

Fragmentation of the hexamethylene chain itself would produce a series of smaller aliphatic fragments.

-

Experimental Protocol (Mass Spectrometry):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionize the sample using an appropriate method (e.g., electron ionization).

-

The ions are then separated based on their mass-to-charge ratio by the mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Integrated Spectroscopic Data Analysis Workflow

The following diagram illustrates how the data from these spectroscopic techniques would be integrated to confirm the structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Sources

An In-depth Technical Guide to 1,1'-Hexamethylenebis(3,3-dimethylurea), CAS 20575-76-2

This guide provides a comprehensive technical overview of 1,1'-Hexamethylenebis(3,3-dimethylurea), a molecule of significant interest in materials science. Primarily aimed at researchers, chemists, and formulation scientists, this document delves into the synthesis, core applications, reaction mechanisms, and analytical characterization of this compound, grounding all claims in established chemical principles and authoritative sources.

Introduction: Understanding the Molecular Architecture and Function

1,1'-Hexamethylenebis(3,3-dimethylurea), identified by CAS number 20575-76-2, is a symmetrically substituted bis-urea compound. Its structure features a flexible six-carbon aliphatic hexamethylene linker connecting two N,N-dimethylurea functional groups. This unique architecture, combining a non-polar aliphatic chain with highly polar urea moieties, dictates its physical properties and reactivity, making it a valuable component in advanced polymer systems.

Commercially, it is often referred to as an "HDI-Uron," indicating its origin from H examethylene D ii socyanate and its function as a substituted uron (urea) derivative[1][2]. Its principal application lies in the field of thermosetting polymers, specifically as a latent accelerator for the curing of epoxy resin formulations[1][2][3]. Latency is a critical attribute for one-component epoxy systems, allowing for extended storage stability at ambient temperatures while enabling rapid curing upon thermal activation[4].

Table 1: Physicochemical Properties of 1,1'-Hexamethylenebis(3,3-dimethylurea)

| Property | Value | Source |

| CAS Number | 20575-76-2 | [5] |

| Molecular Formula | C12H26N4O2 | [5] |

| Molecular Weight | 258.36 g/mol | [5] |

| Common Name | HDI-Uron | [1][2] |

| Primary Application | Latent Curing Accelerator for Epoxy Resins | [1][2][6] |

Synthesis Pathway: From Precursors to Product

The synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea) is a classic example of nucleophilic addition, specifically the reaction between an isocyanate and a secondary amine. The most direct and industrially relevant pathway involves the reaction of hexamethylene diisocyanate (HDI) with two equivalents of dimethylamine[2][7].

The choice of reactants is causal to the final structure:

-

Hexamethylene Diisocyanate (HDI): This aliphatic diisocyanate provides the flexible C6 linker. Its two isocyanate (-N=C=O) groups are highly electrophilic and serve as the reaction sites.

-

Dimethylamine ((CH₃)₂NH): As a secondary amine, it acts as the nucleophile. The presence of two methyl groups on the nitrogen leads to the formation of a trisubstituted urea, which is key to the compound's function as a blocked or latent accelerator. The reaction with a secondary amine is crucial, as a primary amine would leave a reactive N-H proton, altering the compound's thermal dissociation behavior.

Caption: Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Experimental Protocol: Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

This protocol is a representative procedure based on the well-established chemistry of isocyanate-amine reactions[2][7]. It is designed as a self-validating system where reaction completion can be monitored by the disappearance of the characteristic isocyanate peak in the IR spectrum.

Materials:

-

Hexamethylene diisocyanate (HDI)

-

Dimethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

-

Anhydrous, inert solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (three-neck flask, dropping funnel, condenser, mechanical stirrer)

Procedure:

-

Reactor Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reactant Charging: Dissolve a known quantity of hexamethylene diisocyanate (1.0 equivalent) in the anhydrous solvent within the flask.

-

Amine Addition: Charge the dropping funnel with a solution containing a slight excess of dimethylamine (approximately 2.1 equivalents).

-

Reaction Conditions: Cool the HDI solution in an ice bath (0-5°C). The reaction is exothermic, and maintaining a low temperature is critical to prevent side reactions, such as the formation of allophanates or other urea derivatives.

-

Controlled Addition: Add the dimethylamine solution dropwise to the stirred HDI solution over a period of 1-2 hours. A white precipitate of the product will likely form during the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.

-

Monitoring: Reaction progress can be monitored using infrared spectroscopy. The disappearance of the strong, sharp isocyanate (-N=C=O) absorption band around 2270 cm⁻¹ indicates the complete consumption of the HDI starting material.

-

Product Isolation: The solid product can be isolated by vacuum filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove any unreacted starting materials or solvent residues. The product can be further purified by recrystallization if necessary, although the precipitation from the reaction mixture often yields a product of high purity.

-

Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual solvent.

Core Application: Latent Acceleration in Epoxy Curing

The primary industrial application of 1,1'-Hexamethylenebis(3,3-dimethylurea) is as a thermally activated accelerator in one-component (1K) epoxy resin systems, particularly those using dicyandiamide (DCD) as the primary latent curing agent[6].

The Challenge of One-Component Epoxy Systems

One-component epoxy systems offer significant advantages in manufacturing and assembly by eliminating the need for on-site mixing of resin and hardener. The challenge lies in creating a formulation that remains stable and unreactive for extended periods at room temperature (storage stability or "latency") but cures rapidly and completely at a predictable elevated temperature[4]. Dicyandiamide is a popular latent hardener due to its high melting point and low solubility in epoxy resins at ambient temperatures. However, it requires high temperatures (typically >170°C) and long times for efficient curing, which is not suitable for all applications or substrates.

Mechanism of Action: The Role of HDI-Uron

Substituted ureas like HDI-Uron act as accelerators by lowering the activation temperature of the DCD-epoxy reaction, typically to a range of 100-160°C[6]. The generally accepted mechanism involves the thermal dissociation of the urea derivative[1][8].

Caption: Proposed mechanism of HDI-Uron as an epoxy curing accelerator.

At elevated temperatures, the urea linkage in HDI-Uron can dissociate, releasing dimethylamine[1][8]. The released dimethylamine, a tertiary amine in effect due to the steric hindrance of the methyl groups, is a potent catalyst for the nucleophilic addition of DCD's amine groups to the epoxy rings. This catalytic action significantly accelerates the curing process at temperatures much lower than those required for DCD alone. The trisubstituted nature of the urea is critical for this mechanism; it lacks the N-H proton that would otherwise participate directly in the curing reaction, thus ensuring its role as a true accelerator rather than a primary curing agent.

This controlled release of the catalytic species upon heating is the essence of its latency, providing an excellent balance between a long shelf-life at room temperature and rapid curing on demand.

Analytical Characterization

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized 1,1'-Hexamethylenebis(3,3-dimethylurea). The following techniques are standard for this class of compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for monitoring the synthesis and confirming the final structure.

-

Disappearance of Isocyanate Peak: During synthesis, the complete disappearance of the strong, characteristic -N=C=O stretching vibration at approximately 2270 cm⁻¹ confirms the full consumption of the HDI starting material.

-

Appearance of Urea Carbonyl: The formation of the product is confirmed by the appearance of a strong absorption band corresponding to the urea carbonyl (C=O) stretch, typically found in the range of 1630-1650 cm⁻¹ [9].

-

C-N Stretching: The presence of C-N bonds will be indicated by absorptions in the fingerprint region, typically around 1250 cm⁻¹ and 1450 cm⁻¹ [9][10].

-

N-H Stretching: A key feature will be the N-H stretching vibration from the urea linkage, appearing as a sharp to moderately broad peak around 3300-3400 cm⁻¹ .

-

C-H Stretching: Aliphatic C-H stretching from the hexamethylene and methyl groups will be observed as sharp peaks in the 2850-2960 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. For 1,1'-Hexamethylenebis(3,3-dimethylurea) dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), the following signals are expected in the ¹H and ¹³C spectra:

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -N(CH₃)₂ | ~2.8 - 3.0 (singlet) | ~36 - 38 | The 12 equivalent methyl protons will appear as a single, sharp peak. |

| -NH- | ~5.5 - 6.5 (broad triplet) | N/A | The N-H proton signal will be broadened by quadrupole effects and will show coupling to the adjacent CH₂ group. |

| -NH-CH₂- | ~3.0 - 3.2 (multiplet) | ~40 - 42 | The methylene group adjacent to the nitrogen. |

| -CH₂-CH₂-CH₂- | ~1.2 - 1.5 (multiplet) | ~26 - 30 | The internal methylene groups of the hexamethylene chain. |

| C=O | N/A | ~158 - 162 | The carbonyl carbon signal will appear in the characteristic downfield region for ureas. |

Note: Predicted shifts are estimates based on typical values for similar functional groups and can vary based on solvent and concentration.

Toxicological and Safety Considerations

Specific toxicological data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is not widely available in public literature. Therefore, a precautionary approach based on its constituent parts and related compounds is warranted.

-

Handling Precursors: Both hexamethylene diisocyanate (HDI) and dimethylamine are hazardous materials. HDI is a potent respiratory sensitizer and irritant. Dimethylamine is flammable and corrosive. All synthesis operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Product Handling: While the final bis-urea product is expected to be a stable solid with lower vapor pressure than its precursors, standard chemical handling precautions should be observed. Avoid inhalation of dust and contact with skin and eyes.

-

Thermal Decomposition: When used as a curing accelerator, the compound is designed to decompose at elevated temperatures. This process releases dimethylamine and potentially isocyanate species. Adequate ventilation is crucial during the curing of epoxy resins containing this accelerator to avoid exposure to these decomposition products.

-

General Aliphatic Toxicity: Toxicological studies on a wide range of aliphatic chemicals suggest that toxicity can often be related to hydrophobicity and electrophilic reactivity[11]. As a relatively large aliphatic molecule, its bioavailability and specific toxic mechanisms would require dedicated study. For related compounds like 1,3-bis(p-hydroxyphenyl)urea, acute toxicity studies showed no mortality or signs of organ toxicity at high doses in animal models, suggesting that some bis-urea structures may have a favorable safety profile.

Conclusion and Future Outlook

1,1'-Hexamethylenebis(3,3-dimethylurea) is a well-defined chemical entity with a critical, specialized role in the polymer industry. Its function as a latent accelerator for epoxy resins enables the formulation of stable, one-component systems that are vital in adhesives, coatings, and composite manufacturing. The principles of its synthesis are based on fundamental and predictable organic reactions, and its mechanism of action highlights a sophisticated approach to controlling polymer network formation.

While its primary application is established in materials science, the broader field of bis-urea chemistry continues to evolve. The ability of bis-urea macrocycles to self-assemble into complex supramolecular structures opens avenues for their use as nanoreactors or in drug delivery systems[12][13]. Although the flexible aliphatic linker in 1,1'-Hexamethylenebis(3,3-dimethylurea) may not be ideal for forming rigid, ordered assemblies, its fundamental chemistry is shared with these more complex systems. Future research could explore modifications of this simple bis-urea structure to tune its properties for applications beyond epoxy curing, potentially in areas like smart materials or targeted delivery vehicles. For drug development professionals, understanding the synthesis and reactivity of such molecules provides a foundational knowledge base for designing more complex urea-containing bioactive compounds.

References

-

EP1629025B1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents.

-

US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents.

-

Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagents Part 1. Partial rate factors (PRF) of reagents - Analyst (RSC Publishing).

-

Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagentsPart 1. Partial rate factors (PRF) of reagents - Semantic Scholar.

-

Reaction of Hexamethylene Diisocyanate with Amines - ResearchGate.

-

EP1629025B1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents.

-

US5084202A - Isocyanate prepolymers and secondary amines from disecondary amines and alkyl diisocyanates - Google Patents.

-

US9663609B2 - Use of N,N′-(dimethyl) urones and method for curing epoxy resin compositions - Google Patents.

-

Synthesis and Characterization of Polyethylenimine-Based Urea-Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins - ACS Publications.

-

Epoxy Accelerators: Speeding Up Curing in Cold - Temperature Conditions.

-

Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea - F1000Research.

-

New approach to cure-on demand coatings using the urea-urease clock reaction to catalyze thiol-epoxy and thiol-acrylate reactions - American Chemical Society.

-

Hexamethylene diisocyanate - Organic Syntheses Procedure.

-

Characterization of model compounds and poly(amide-urea) urethanes based on amino acids by FTIR, NMR and other analytical techniques | Request PDF - ResearchGate.

-

mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes.

-

Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins - PubMed.

-

Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis - PubMed.

-

Journal articles: 'Aliphatic compounds – Toxicology' - Grafiati.

-

Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives - PMC - NIH.

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas - MDPI.

-

Synthesis of hexamethylene diisocyanate - PrepChem.com.

-

Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2] - Ivy Fine Chemicals.

-

Facile coating of low-molecular-weight stretchable adhesive films leveraging carbodiimide-to-urea conversion and gallic acid for enhanced adhesion - Materials Advances (RSC Publishing).

-

Polyurea Adhesives and Sealants - SpecialChem.

-

A novel method for the green synthesis of biobased hexamethylene-1,6-dicarbamate.

-

1,1'-HEXAMETHYLENEBIS(3-PROPYLUREA) AldrichCPR | Sigma-Aldrich.

-

Effect of urea on sodium bis(2-ethylhexyl) sulfosuccinate thin films on solid substrates.

-

Study on the Room-Temperature Rapid Curing Behavior and Mechanism of HDI Trimer-Modified Epoxy Resin - MDPI.

-

Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials - Scholar Commons.

-

US3937727A - Process for preparing n, n-dimethylurea - Google Patents.

-

1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride - Organic Syntheses Procedure.

-

4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) - PubChem.

-

Epoxy value and viscosity of the HDI/EP. | Download Scientific Diagram - ResearchGate.

-

Types of Diluents for Epoxy Resins based on their Reactivity - SpecialChem.

Sources

- 1. EP1629025B1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Sampling of diisocyanates (HDI, TDI) in air by derivatisation with secondary amines as reagentsPart 1. Partial rate factors (PRF) of reagents - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ivychem.com [ivychem.com]

- 6. US9663609B2 - Use of N,Nâ²-(dimethyl) urones and method for curing epoxy resin compositions - Google Patents [patents.google.com]

- 7. US5084202A - Isocyanate prepolymers and secondary amines from disecondary amines and alkyl diisocyanates - Google Patents [patents.google.com]

- 8. US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facile coating of low-molecular-weight stretchable adhesive films leveraging carbodiimide-to-urea conversion and gallic acid for enhanced adhesion - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 13. "Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As L" by Sahan R. Salpage [scholarcommons.sc.edu]

An In-depth Technical Guide to the Physical Characteristics of 1,1'-Hexamethylenebis(3,3-dimethylurea)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

1,1'-Hexamethylenebis(3,3-dimethylurea), with the CAS Number 20575-76-2, is a difunctional urea derivative that holds potential significance in various chemical and pharmaceutical applications, including as a building block in polymer synthesis and as a potential linker in drug delivery systems. A thorough understanding of its physical characteristics is paramount for its effective utilization, formulation, and quality control. This technical guide provides a comprehensive overview of the essential physical properties of this compound. In the absence of extensive published experimental data, this document focuses on the established methodologies for determining these characteristics, supplemented by theoretical considerations. This guide is intended to empower researchers to accurately characterize 1,1'-Hexamethylenebis(3,3-dimethylurea) in their own laboratories.

Introduction

The molecular structure of 1,1'-Hexamethylenebis(3,3-dimethylurea) consists of a flexible hexamethylene linker connecting two N,N-dimethylurea moieties. This structure imparts a combination of hydrophobicity from the alkyl chain and polarity from the urea groups, suggesting unique solubility and intermolecular interaction profiles. Accurate determination of its physical properties is a critical first step in any research or development endeavor involving this compound.

Molecular Structure and Basic Information

A foundational understanding of the molecule is essential before delving into its physical properties.

Caption: Molecular Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Table 1: Basic Molecular Information

| Property | Value | Source |

| CAS Number | 20575-76-2 | [1][2] |

| Molecular Formula | C₁₂H₂₆N₄O₂ | [1][2] |

| Molecular Weight | 258.36 g/mol | [1] |

| IUPAC Name | 1,1'-(hexane-1,6-diyl)bis(3,3-dimethylurea) | [2] |

Determination of Key Physical Characteristics

This section outlines the standard experimental methodologies for determining the primary physical properties of solid organic compounds like 1,1'-Hexamethylenebis(3,3-dimethylurea).

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of 1,1'-Hexamethylenebis(3,3-dimethylurea).

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a compact column of 2-3 mm in height by gently tapping the sealed end of the tube.

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer. Place the assembly in a melting point apparatus (such as a Thiele tube filled with a suitable heating oil or an automated instrument).

-

Heating: Heat the apparatus at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

Replicate: Perform the measurement in triplicate to ensure accuracy and reproducibility.

Causality and Insights: A broad melting range can indicate the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. For urea derivatives, thermal decomposition can sometimes occur at or near the melting point, which may be observed as darkening of the sample.

Solubility Profile

Understanding the solubility of 1,1'-Hexamethylenebis(3,3-dimethylurea) is crucial for its application in various solvent systems, including for reaction chemistry, formulation, and purification.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

-

Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective test tubes.

-

Observation: Vigorously agitate each tube and observe for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble at room temperature.

-

Heating: For samples that are insoluble at room temperature, gently heat the mixture to determine if solubility increases with temperature.

-

pH Effects: For aqueous insolubility, test solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify any ionizable functional groups.[3][4]

Data Presentation: Solubility Table

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Sparingly soluble to insoluble | The long alkyl chain reduces aqueous solubility, though the urea groups can hydrogen bond. |

| Ethanol | High | Soluble | The combination of a polar hydroxyl group and a nonpolar ethyl group should effectively solvate the molecule. |

| Acetone | Medium | Soluble | The polar aprotic nature of acetone should be suitable for dissolving the compound. |

| Dichloromethane | Medium | Soluble | A good solvent for many organic compounds of moderate polarity. |

| Hexane | Low | Insoluble | The high polarity of the urea groups will likely prevent dissolution in a nonpolar solvent. |

Causality and Insights: The "like dissolves like" principle is fundamental here. The presence of both a nonpolar hexamethylene chain and polar urea groups suggests amphiphilic character to some extent. The ability of the urea groups to act as both hydrogen bond donors and acceptors will significantly influence its solubility in protic solvents.

Density

The density of a solid is an important physical constant that can be used for identification and to calculate packing efficiency in the solid state.

Experimental Protocol: Gas Pycnometry for True Density

-

Instrument Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

-

Sample Preparation: Accurately weigh a sample of 1,1'-Hexamethylenebis(3,3-dimethylurea) and place it in the sample chamber.

-

Measurement: The instrument will fill the chamber with an inert gas (typically helium) to a known pressure. The gas is then expanded into a second chamber of known volume, and the resulting pressure is measured.

-

Calculation: Based on the pressure change and the known volumes, the volume of the solid sample is calculated, excluding any interstitial or pore volume. The density is then determined by dividing the mass of the sample by its calculated volume.[5][6]

Causality and Insights: Gas pycnometry is preferred for determining the true density of a solid as it uses an inert gas that can penetrate fine pores and voids that a liquid might not, providing a more accurate measurement of the solid's volume.

Spectroscopic and Structural Characterization

While specific experimental spectra for 1,1'-Hexamethylenebis(3,3-dimethylurea) are not widely published, this section outlines the expected spectral features and the methodologies for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure.

Predicted ¹H NMR Spectral Features:

-

-CH₂-N-: A triplet adjacent to the nitrogen of the urea group.

-

-CH₂-CH₂-: Multiplets corresponding to the internal methylene groups of the hexamethylene chain.

-

N-CH₃: A singlet corresponding to the methyl groups on the urea nitrogen.

Predicted ¹³C NMR Spectral Features:

-

C=O: A signal in the carbonyl region.

-

-CH₂-: Signals corresponding to the different methylene carbons in the hexamethylene chain.

-

-CH₃: A signal for the methyl carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Spectral Analysis: Integrate the proton signals and assign the chemical shifts of both proton and carbon signals to the corresponding atoms in the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

N-H Stretch: A broad band if any secondary amine is present (though not expected for the title compound).

-

C-H Stretch: Bands corresponding to the stretching of the C-H bonds in the methylene and methyl groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the urea carbonyl group.

-

C-N Stretch: Bands associated with the stretching of the carbon-nitrogen bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Placement: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum.

-

Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak [M]⁺: A peak corresponding to the molecular weight of the compound (258.36 m/z).

-

Isotope Peaks: Peaks corresponding to the natural abundance of isotopes (e.g., ¹³C, ¹⁵N).

-

Fragment Ions: Peaks resulting from the cleavage of the molecule, such as the loss of a dimethylurea group or fragmentation along the hexamethylene chain.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatographic system).

-

Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

While experimental data for 1,1'-Hexamethylenebis(3,3-dimethylurea) is not abundant in the public domain, its physical characteristics can be thoroughly investigated using established analytical techniques. This guide provides the necessary experimental frameworks and theoretical considerations for researchers to confidently characterize this compound. Accurate determination of its melting point, solubility, density, and spectroscopic properties will undoubtedly facilitate its successful application in future scientific and industrial endeavors.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

-

3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

-

3P Instruments. (n.d.). Tap density and bulk density of powders. Retrieved from [Link]

-

Ivy Fine Chemicals. (2025). Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. Retrieved from [Link]

-

Drugfuture.com. (2026). 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1,1'-Hexamethylenebis(3,3-dimethylurea). While crystallographic data for this specific molecule is not publicly available, this guide leverages established principles of chemical bonding and stereochemistry, alongside analogous compound data, to present a robust model of its structural and chemical properties. This document is intended to serve as a foundational resource for researchers engaged in the study and application of bis-urea compounds in fields ranging from materials science to drug development.

Introduction: The Significance of Bis-Urea Scaffolds

Bis-urea compounds represent a versatile class of molecules characterized by the presence of two urea functional groups. These moieties are capable of forming strong, directional hydrogen bonds, leading to the formation of well-ordered supramolecular structures.[1] This propensity for self-assembly makes bis-ureas attractive building blocks in supramolecular chemistry, with applications in the development of gels, liquid crystals, and other functional materials.[1][2] In the realm of medicinal chemistry, the urea functional group is a common pharmacophore found in a variety of therapeutic agents, recognized for its ability to interact with biological targets through hydrogen bonding.[3] The specific compound of focus, 1,1'-Hexamethylenebis(3,3-dimethylurea), incorporates a flexible hexamethylene linker between two dimethylated urea groups, a structural motif that suggests potential for unique conformational dynamics and interaction profiles.

Molecular Structure and Properties

1,1'-Hexamethylenebis(3,3-dimethylurea) is a symmetrical molecule with the chemical formula C12H26N4O2.[4][5] Its molecular weight is 258.36 g/mol .[4] The structure consists of a central six-carbon aliphatic chain (hexamethylene) flanked by two N,N-dimethylurea groups.

Connectivity and Chemical Identity

The precise arrangement of atoms is defined by its IUPAC name and various chemical identifiers, which are crucial for unambiguous identification in research and regulatory contexts.

| Identifier | Value | Source |

| CAS Number | 20575-76-2 | [4][5] |

| Molecular Formula | C12H26N4O2 | [4][5] |

| Molecular Weight | 258.36 g/mol | [4] |

| SMILES | CN(C)C(=O)NCCCCCCNC(=O)N(C)C | [5] |

| InChI | InChI=1S/C12H26N4O2/c1-15(2)11(17)13-9-7-5-6-8-10-14-12(18)16(3)4/h5-10H2,1-4H3,(H,13,17)(H,14,18) | [5] |

Predicted Three-Dimensional Conformation

In the absence of single-crystal X-ray diffraction data, the three-dimensional structure of 1,1'-Hexamethylenebis(3,3-dimethylurea) must be inferred from fundamental principles of chemistry. The urea groups are planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The hexamethylene linker, however, is highly flexible due to free rotation around the C-C single bonds. This flexibility allows the molecule to adopt a multitude of conformations in solution. In the solid state, it is likely that intermolecular hydrogen bonding between the urea moieties would dictate a more ordered, extended conformation to maximize these favorable interactions.

Diagram: 2D Chemical Structure of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Caption: 2D representation of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Proposed Synthetic Protocol

This protocol is a hypothetical adaptation of established methods for the synthesis of related compounds.

Materials:

-

Hexamethylene diisocyanate

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Anhydrous organic solvent (e.g., Tetrahydrofuran (THF) or Toluene)

-

Deionized water

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, charge the aqueous solution of dimethylamine.

-

Cool the flask in an ice-water bath to maintain a low temperature (e.g., 0-5 °C).

-

Dissolve hexamethylene diisocyanate in an appropriate anhydrous organic solvent.

-

Slowly add the diisocyanate solution to the cooled, stirring dimethylamine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The product, being a solid, may precipitate out of the solution. If so, it can be collected by filtration.

-

Wash the collected solid with cold water to remove any unreacted dimethylamine and other water-soluble byproducts.

-

Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Dry the purified product under vacuum to obtain 1,1'-Hexamethylenebis(3,3-dimethylurea) as a solid.

Diagram: Proposed Synthesis Workflow

Caption: A plausible workflow for the synthesis of 1,1'-Hexamethylenebis(3,3-dimethylurea).

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are standard for the structural elucidation of organic molecules. While experimental spectra for 1,1'-Hexamethylenebis(3,3-dimethylurea) are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:

-

A singlet for the methyl protons (-N(CH₃)₂).

-

A multiplet for the methylene protons adjacent to the nitrogen atoms of the urea groups (-NH-CH₂-).

-

One or more multiplets for the methylene protons in the central part of the hexamethylene chain.

-

A broad signal for the N-H protons of the urea groups, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will also reflect the molecule's symmetry. Expected signals include:

-

A signal for the carbonyl carbon (C=O) of the urea groups in the range of 155-165 ppm.

-

A signal for the methyl carbons (-N(CH₃)₂).

-

Signals for the different methylene carbons of the hexamethylene linker.

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the urea carbonyl group.

-

A broad absorption band in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibrations of the urea groups.

-

Absorption bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching of the methyl and methylene groups.

-

An absorption band around 1550-1580 cm⁻¹ due to the N-H bending vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern. For 1,1'-Hexamethylenebis(3,3-dimethylurea), the expected molecular ion peak [M]⁺ would be at m/z = 258.36. Common fragmentation patterns would likely involve cleavage of the hexamethylene chain and the bonds adjacent to the urea groups.

Potential Applications and Future Research Directions

Given the structural features of 1,1'-Hexamethylenebis(3,3-dimethylurea), several areas of application and research can be envisioned:

-

Supramolecular Chemistry: The ability of the bis-urea motif to form strong hydrogen-bonded networks makes this molecule a candidate for the development of novel supramolecular polymers, gels, and other self-assembled materials.[1] The flexibility of the hexamethylene linker could impart interesting dynamic properties to these materials.

-

Drug Development: The urea functional group is a key component of many bioactive molecules.[3] The bis-urea structure of this compound could allow it to act as a linker or scaffold in the design of new therapeutic agents, potentially interacting with two binding sites on a biological target. Further research into its biological activity, including its potential as an enzyme inhibitor or a protein-protein interaction modulator, is warranted.

-

Industrial Applications: Substituted ureas find use in a variety of industrial applications, including as intermediates in the synthesis of pharmaceuticals, herbicides, and textile aids.[7] The specific properties of 1,1'-Hexamethylenebis(3,3-dimethylurea) may make it suitable for similar or novel industrial uses.

Conclusion

1,1'-Hexamethylenebis(3,3-dimethylurea) is a molecule with significant potential stemming from its bis-urea structure and flexible aliphatic linker. While a complete experimental characterization is not yet publicly documented, this guide has provided a comprehensive theoretical framework for its molecular structure, a plausible synthetic route, and predicted analytical characteristics. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing compound.

References

-

Design and synthesis of bis-urea based supramolecular polymers as hydrogel. (n.d.). Pure. Retrieved January 20, 2026, from [Link]

-

Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As Ligands For Metal Organic Materials. (n.d.). Scholar Commons. Retrieved January 20, 2026, from [Link]

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis of bis-urea derivatives 3a–g. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- US Patent 3,661,989A - Process for preparing certain substituted bis-ureas. (n.d.). Google Patents.

-

Hexamethylenebis(3,3-dimethylurea) [CAS: 20575-76-2]. (n.d.). Ivy Fine Chemicals. Retrieved January 20, 2026, from [Link]

-

1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA). (n.d.). Drugfuture. Retrieved January 20, 2026, from [Link]

-

1,3-DIMETHYLUREA. (n.d.). Ataman Kimya. Retrieved January 20, 2026, from [Link]

-

1,3-Dimethylurea CAS N°: 96-31-1. (2003). OECD SIDS. Retrieved January 20, 2026, from [Link]

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. "Synthesis And Utility Of Bis-Urea Macrocycles As Nanoreactors And As L" by Sahan R. Salpage [scholarcommons.sc.edu]

- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ivychem.com [ivychem.com]

- 5. 1,1'-HEXAMETHYLENEBIS (3,3-DIMETHYLUREA) [drugfuture.com]

- 6. US3661989A - Process for preparing certain substituted bis-ureas - Google Patents [patents.google.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Solubility profile of 1,1'-Hexamethylenebis(3,3-dimethylurea)

An In-Depth Technical Guide to the Solubility Profile of 1,1'-Hexamethylenebis(3,3-dimethylurea)

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1,1'-Hexamethylenebis(3,3-dimethylurea). Given the scarcity of publicly available solubility data for this compound, this document emphasizes a robust experimental approach. It details the underlying principles governing the solubility of bis-urea compounds, outlines a rigorous experimental protocol for solubility determination in various solvents, and discusses the influence of temperature and pH. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of this compound for its application in their work.

Introduction: The Significance of a Solubility Profile

1,1'-Hexamethylenebis(3,3-dimethylurea) is a symmetrical molecule characterized by a six-carbon alkyl chain linking two dimethylurea groups. Its structure, featuring both hydrophobic (hexamethylene chain) and hydrophilic (urea moieties capable of hydrogen bonding) components, suggests a complex solubility behavior. A comprehensive solubility profile is critical for a multitude of applications, including:

-

Drug Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation feasibility. For poorly soluble compounds, significant formulation strategies may be required.

-

Polymer Chemistry: As a potential crosslinking agent or monomer, its solubility in reaction solvents is crucial for controlling polymerization kinetics and the properties of the resulting polymer.

-

Material Science: The self-assembly and aggregation properties of bis-urea compounds in different media are of interest for the development of novel materials, and these are dictated by their solubility.

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate a reliable and comprehensive solubility profile for 1,1'-Hexamethylenebis(3,3-dimethylurea).

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." For 1,1'-Hexamethylenebis(3,3-dimethylurea), its solubility in a given solvent is a function of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.